DPP-4 Inhibitory Potency: 136,000-Fold Activity Loss Relative to Parent Vildagliptin in the Same Cellular Assay
Hydroxy Vildagliptin (M20.7) exhibits an IC₅₀ of 477 µM for DPP-4 inhibition in human Caco-2 cells, compared with an IC₅₀ of 3.5 nM for the parent drug vildagliptin in the identical assay system . This represents an approximately 136,000-fold reduction in inhibitory potency upon cyano group hydrolysis. The near-complete loss of pharmacological activity is consistent with the metabolite being classified as pharmacologically inactive in both regulatory documentation and primary literature [1].
| Evidence Dimension | DPP-4 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 477 µM (Hydroxy Vildagliptin / M20.7) |
| Comparator Or Baseline | IC₅₀ = 3.5 nM (Vildagliptin parent drug) |
| Quantified Difference | ~136,000-fold less potent (477,000 nM vs. 3.5 nM) |
| Conditions | Human Caco-2 cell line; DPP-4 inhibition assay |
Why This Matters
This quantitative potency gap confirms that Hydroxy Vildagliptin serves as a pharmacologically silent analyte—ideal as a reference standard for bioanalytical method validation where the metabolite must be quantified without confounding pharmacological interference.
- [1] ODDB.org – Open Drug Database. Vildagliptin: LAY151 (57% of dose), the main metabolite formed by hydrolysis, is inactive. Swiss Medic database entry. View Source
